molecular formula C14H17N3O3 B15185323 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-60-9

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B15185323
CAS No.: 145071-60-9
M. Wt: 275.30 g/mol
InChI Key: CQVOSJLMOBKBLR-XNTDXEJSSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and a phenylamino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Tetrahydro Group: The tetrahydro group is introduced via hydrogenation under specific conditions.

    Attachment of the Phenylamino Carbonyl Moiety: This step involves the reaction of the intermediate with phenyl isocyanate to form the phenylamino carbonyl group.

    Formation of the O-Methyloxime: The final step involves the reaction with methoxyamine to form the O-methyloxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce tetrahydropyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(acetyloxy)-, 3-(O-methyloxime), (E)-
  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-

Uniqueness

The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- lies in its specific structural features, such as the phenylamino carbonyl moiety and the O-methyloxime group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

145071-60-9

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-phenylcarbamate

InChI

InChI=1S/C14H17N3O3/c1-19-15-10-12-6-5-9-17(11-12)20-14(18)16-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3,(H,16,18)/b15-10+

InChI Key

CQVOSJLMOBKBLR-XNTDXEJSSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=CC=C2

Canonical SMILES

CON=CC1=CCCN(C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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